molecular formula C19H17NO2S B1624231 Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate CAS No. 91076-98-1

Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate

Cat. No. B1624231
CAS RN: 91076-98-1
M. Wt: 323.4 g/mol
InChI Key: FQTFOVORLZHBBH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a chemical compound with the linear formula C19H17NO3S . It is a solid substance .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is represented by the linear formula C19H17NO3S . The InChI key for this compound is WYVQYIFJAMSUQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a solid substance . The molecular weight of this compound is not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-proliferative Activity and Tumor Cell Selectivity

A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, similar in structure to Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds showed mid-nanomolar range activity against specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, highlighting their potential in targeted cancer therapy (Thomas et al., 2017).

Antibacterial and Antifungal Activities

Research on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a similar thiophene carboxylate, showed antibacterial and antifungal activities. These findings suggest the compound's utility in developing new antimicrobial agents (Faty et al., 2010).

Synthesis of Bis-heterocyclic Monoazo Dyes

Another study involved the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, derived from an ethyl amino thiophene carboxylate. These dyes exhibited solvatochromic behavior and tautomeric structures in various solvents, indicating their potential in dye and pigment industries (Karcı & Karcı, 2012).

Antimicrobial Activity of 2-Aminothiophene Derivatives

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and exhibited significant antimicrobial activity, highlighting the structural scaffold's potential in developing new antimicrobial agents (Prasad et al., 2017).

Anti-Microbial Agents with Pyrazole and Thiophene Pharmacophore

The synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives demonstrated potent in vitro antimicrobial activities. Some derivatives were more potent than standard drugs against specific fungi, illustrating the compound's utility in antimicrobial drug development (Mabkhot et al., 2015).

Corrosion Inhibition

A study on pyranpyrazole derivatives as corrosion inhibitors for mild steel, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, showcased their effectiveness in preventing corrosion. This application is crucial for industrial processes, particularly in pickling processes (Dohare et al., 2017).

properties

IUPAC Name

ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFOVORLZHBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427885
Record name Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate

CAS RN

91076-98-1
Record name Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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